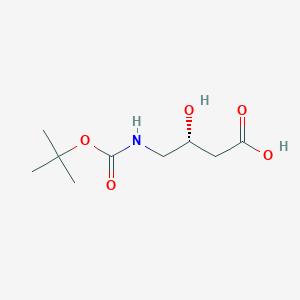

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Descripción general

Descripción

®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound that belongs to the class of amino acids, specifically a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical synthesis, preventing unwanted reactions at this site. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The Boc group can be removed (deprotected) using strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxyl compound.

Deprotection: Formation of the free amino acid.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino functionality during the synthesis process. This allows for selective reactions to occur without interference from the amino group.

The compound has shown potential in pharmaceutical applications, particularly in developing drugs targeting metabolic disorders. Its structure allows it to mimic natural amino acids, making it suitable for designing inhibitors or modulators of metabolic pathways.

Case Study: Metabolic Pathway Modulation

Research has indicated that derivatives of Boc-4-amino-3-hydroxybutanoic acid can inhibit specific enzymes involved in amino acid metabolism, potentially leading to new treatments for conditions like phenylketonuria (PKU) .

Research and Development

In addition to its applications in peptide synthesis and pharmaceuticals, this compound is utilized in various research settings:

- Biochemical Studies : Used as a substrate or inhibitor in enzyme assays.

- Synthetic Chemistry : Acts as an intermediate in synthesizing more complex molecules.

Mecanismo De Acción

The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

®-4-Amino-3-hydroxybutanoic acid: The unprotected form of the compound.

®-4-((Methoxycarbonyl)amino)-3-hydroxybutanoic acid: Another protected amino acid with a different protecting group.

Uniqueness

®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butoxycarbonyl group provides steric hindrance, which enhances the stability of the compound during synthesis. Additionally, the Boc group can be easily removed under mild acidic conditions, making it a preferred choice in peptide synthesis and other organic reactions.

Actividad Biológica

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as Boc-4-amino-3-hydroxybutanoic acid, is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name: this compound

- Molecular Formula: C9H17NO5

- Molecular Weight: 219.24 g/mol

- CAS Number: 120021-39-8

- Purity: ≥95% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound contains a hydroxyl group and an amino group, which may facilitate hydrogen bonding and interactions with enzymes or receptors.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in models of oxidative stress. For instance, a study on similar compounds demonstrated their ability to reduce oxidative stress-induced apoptosis in neuronal cells through mechanisms involving the Akt/Nrf2/HO-1 signaling pathway . This suggests that this compound may exhibit similar protective effects against neurodegenerative conditions.

2. Antioxidant Activity

Antioxidant activity is a critical aspect of many biologically active compounds. Research indicates that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cellular systems . The presence of the hydroxyl group in this compound may enhance its antioxidant capabilities.

3. Potential Therapeutic Applications

Given its structural characteristics, this compound could be explored for therapeutic applications in conditions where oxidative stress plays a significant role, such as ischemic stroke and neurodegenerative diseases.

Case Studies and Experimental Data

A summary of relevant studies is presented below:

Propiedades

IUPAC Name |

(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOIOCDCZQUCM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515994 | |

| Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120021-39-8 | |

| Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.